molecular formula C12H8Cl2 B164843 4,4'-Dichlorobiphenyl CAS No. 2050-68-2

4,4'-Dichlorobiphenyl

Cat. No. B164843
CAS RN: 2050-68-2
M. Wt: 223.09 g/mol
InChI Key: YTBRNEUEFCNVHC-UHFFFAOYSA-N
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Description

4,4’-Dichlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It is a synthetic organic compound with two chlorine atoms attached to the biphenyl moiety .


Synthesis Analysis

The synthesis of 4,4’-Dichlorobiphenyl has been reported in several studies. For instance, it has been prepared using new phenylating agents: iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate . Another method involves the one-step homolytic decarboxylation of aromatic carboxylic acids .


Molecular Structure Analysis

The molecular formula of 4,4’-Dichlorobiphenyl is C12H8Cl2 . Its average molecular mass is 223.098 g/mol and its monoisotopic mass is 222.000305 Da .


Chemical Reactions Analysis

4,4’-Dichlorobiphenyl has been shown to undergo degradation by white-rot fungi Phanerochaete chrysosporium and Phanerochaete sp. MZ142 . The metabolic pathway of 4,4’-Dichlorobiphenyl was elucidated by the identification of metabolites upon addition of 4,4’-Dichlorobiphenyl and its metabolic intermediates .


Physical And Chemical Properties Analysis

4,4’-Dichlorobiphenyl is a solid substance . It is insoluble in water . Its density is 1.2±0.1 g/cm3 and its boiling point is 318.0±17.0 °C at 760 mmHg .

Scientific Research Applications

Bacterial Metabolism and Environmental Impact

  • Research shows that mixed cultures of bacteria isolated from activated sludge can metabolize 4,4'-dichlorobiphenyl. The study identified metabolites like 4-chlorobenzoic acid and 4,4'-dichloro-2,3-biphenyldiol, highlighting the role of bacterial cultures in bioremediation of environmental pollutants containing 4,4'-dichlorobiphenyl (Tulp, Schmitz, & Hutzinger, 1978).

Molecular Configuration Studies

  • Studies on the molecular configuration of 4,4'-dichlorobiphenyl in different states (crystalline and solution) provide insights into its molecular behavior, which is essential for understanding its interactions and stability in various environments (Nanni, Viani, & Lorenzelli, 1970).

Metabolism in Animals

  • The metabolism of 4,4'-dichlorobiphenyl in animals like rats and frogs has been studied, revealing the formation of various hydroxy metabolites. These studies are significant for assessing the environmental and health impacts of this compound (Tulp, Sundström, & Hutzinger, 1976).

Solubility in Supercritical Fluids

  • Research on the solubility of 4,4'-dichlorobiphenyl in supercritical fluids like carbon dioxide provides valuable data for processes like extraction and purification, which are critical in both environmental and pharmaceutical industries (Anitescu & Tavlarides, 1999).

Mechanochemical Removal from Soil

  • Studies have demonstrated the effectiveness of mechanochemical processes in removing 4,4'-dichlorobiphenyl from soil. This research is pivotal for developing new strategies for soil remediation and pollution control (Pizzigallo, Napola, Spagnuolo, & Ruggiero, 2004).

Microbial Dehalogenation

  • Microbial dehalogenation of 4,4'-dichlorobiphenyl has been observed, providing insights into the biological processes that can break down this compound under anaerobic conditions, which is crucial for bioremediation efforts (Mavoungou, Massé, & Sylvestre, 1991).

Formation of Polychlorinated Dibenzofurans

  • Research into the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans from the oxidation of 4,4'-dichlorobiphenyl helps in understanding the potential environmental hazards and the mechanisms of formation of these toxic compounds (Hou et al., 2019).

Safety And Hazards

4,4’-Dichlorobiphenyl is toxic in contact with skin . It may cause cancer, damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life .

properties

IUPAC Name

1-chloro-4-(4-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBRNEUEFCNVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022515
Record name 4,4'-Dichlorobiphenyl
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Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dichlorobiphenyl

CAS RN

2050-68-2
Record name 4,4′-Dichlorobiphenyl
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Record name 4,4'-Dichlorobiphenyl
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Record name 4,4'-Dichlorobiphenyl
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Record name 4,4'-Dichlorobiphenyl
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Record name 4,4'-dichlorobiphenyl
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Record name 4,4'-DICHLOROBIPHENYL
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Synthesis routes and methods I

Procedure details

Thallous bromide (22.46 gm, 0.079 mole) is added to a solution of p-chlorophenyl magnesium bromide (0.0395 mole) in a mixture of benzene (25 ml.) and tetrahydrofuran (25 ml.) and the mixture stirred and refluxed under nitrogen for 7 hours. The reaction mixture is cooled, poured into 150 ml. of dilute hydrochloric acid, and the 4,4'-dichlorobiphenyl extracted with ether (2 × 30 ml.). The combined extracts are dried over anhydrous sodium sulfate, and the solvent removed to leave 2.9 gm. of crude white product. This is filtered through a short column of alumina using chloroform as eluent, to give, after removal of the solvent, 2.70 gm. (61%) of pure 4,4'-dichlorobiphenyl, m.p. 148°.
Quantity
22.46 g
Type
reactant
Reaction Step One
Quantity
0.0395 mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.5 mol of a 25% strength by weight 4-chlorophenylmagnesium chloride/THF solution is added dropwise in the course of 30 minutes to a boiling solution of 0.5 mol of 1,4-bromochlorobenzene and 0.25 g of Pd(dppf)Cl2 *CH2Cl2 in 100 ml of THF. After stirring under reflux for four hours, the mixture is hydrolyzed with dilute sulfuric acid (conversion 99%, selectivity 98%). The organic phase is freed from the solvent by distillation. The crude 4,4'-dichlorobiphenyl thus obtained is recrystallized from ethanol.
Name
4-chlorophenylmagnesium chloride THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,230
Citations
D Dietrich, WJ Hickey, R Lamar - Applied and Environmental …, 1995 - Am Soc Microbiol
The white rot fungus Phanerochaete chrysosporium has demonstrated abilities to degrade many xenobiotic chemicals. In this study, the degradation of three model polychlorinated …
Number of citations: 142 journals.asm.org
GD Nordblom, LL Miller - Journal of agricultural and food …, 1974 - ACS Publications
The photolysis of 4, 4'-dichlorobiphenyl was performed using 3100 Á light. In degassed 2-propanol or methanol the reaction yielded exclusively HC1 and 4-chlorobiphenyl, which was …
Number of citations: 39 pubs.acs.org
IG Sipes, ML Slocumb, DF Perry, DE Carter - Toxicology and Applied …, 1980 - Elsevier
The tissue distribution, metabolism, and excretion of 4,4′-dichlorobiphenyl (4,4′-DCB) were investigated in beagle dogs and cynomolgus monkeys (Macaca fascicularis). Following a …
Number of citations: 32 www.sciencedirect.com
JR Hass, LT Jao, NK Wilson… - Journal of agricultural …, 1977 - ACS Publications
MATERIALS AND METHODS Chemicals. Samples of uniformily uC-labeled 4-chlorobiphenyl and 4, 4/-dichlorobiphenyl as well as un-labeled 4-hydroxy-4'-chlorobiphenyl, 2-, 3-, and 4-…
Number of citations: 26 pubs.acs.org
S Hou, M Altarawneh, EM Kennedy, JC Mackie… - Proceedings of the …, 2019 - Elsevier
This study investigates the formation of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans (PCDD/F) in oxidation of 4,4′-dichlorobiphenyl (4,4′-DCB) under gas …
Number of citations: 16 www.sciencedirect.com
FJ Zúñiga, JM Pérez-Mato… - … Section B: Structural …, 1993 - scripts.iucr.org
The structure of the incommensurate phase of 4, 4'-dichlorobiphenyl sulfone,(C1C6H4) 2SO2, has been determined at 90 K using the superspace formalism. Refinement of the atomic …
Number of citations: 43 scripts.iucr.org
CP Brock, MS Kuo, HA Levy - Acta Crystallographica Section B …, 1978 - scripts.iucr.org
CI2HaCI2, monoclinic, P2Jn, a= 15.780 (4), b= 13.740 (4), c= 9.682 (3) A, fl= 96.23 (3), Z= 8, Mr= 233.10, De= 1.420, Om= 1.39 (1) g cm-3. The molecules are arranged in the unit cell …
Number of citations: 62 scripts.iucr.org
RG Schnellmann, RF Volp, CW Putnam… - Biochemical …, 1984 - Elsevier
Since chlorine placement and the degree of chlorination of the biphenyl nucleus play an important role in the metabolism and ultimate elimination of polychlorinated biphenyls (PCBs), …
Number of citations: 41 www.sciencedirect.com
MO Ilori, GK Robinson, SA Adebusoye - World Journal of Microbiology …, 2008 - Springer
Achromobacter xylosoxidans strain IR08 was isolated from soil contaminated with electrical transformer fluid by enrichment culture containing Aroclor 1221 as the sole carbon source. …
Number of citations: 16 link.springer.com
I Kamei, R Kogura, R Kondo - Applied microbiology and biotechnology, 2006 - Springer
Degradation experiment of model polychlorinated biphenyl (PCB) compound 4,4′-dichlorobiphenyl (4,4′-DCB) and its metabolites by the white-rot fungus Phanerochaete …
Number of citations: 82 link.springer.com

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